Cas no 198965-05-8 (1,2:4,5-Bis-O-(1-methylethylidene)-β-L-erythro-2,3-hexodiulo-2,6-pyranose)

1,2:4,5-Bis-O-(1-methylethylidene)-β-L-erythro-2,3-hexodiulo-2,6-pyranose structure
198965-05-8 structure
商品名:1,2:4,5-Bis-O-(1-methylethylidene)-β-L-erythro-2,3-hexodiulo-2,6-pyranose
CAS番号:198965-05-8
MF:C12H18O6
メガワット:258.267724514008
CID:2086786

1,2:4,5-Bis-O-(1-methylethylidene)-β-L-erythro-2,3-hexodiulo-2,6-pyranose 化学的及び物理的性質

名前と識別子

    • 1,2:4,5-Bis-O-(1-methylethylidene)-β-L-erythro-2,3-hexodiulo-2,6-pyranose
    • (3'aS,4R,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one
    • (+)-SHI CATALYST
    • 1,2:4,5-Bis-O-(1-methylethylidene)-beta-L-erythro-2,3-hexodiulo-2,6-pyranose
    • Shi epoxidation catalyst, L-enantiomer
    • 1,2:4,5-Bis-O-(isopropylidene)-beta-L-erythro-2,3-hexodiulo-2,6-pyranose
    • 1,2:4,5-Bis-O-(isopropylidene)-β-L-erythro-2,3-hexodiulo-2,6-pyranose

じっけんとくせい

  • 密度みつど: 1.28±0.1 g/cm3 (20 ºC 760 Torr),
  • ようかいど: 微溶性(11 g/l)(25ºC)、

1,2:4,5-Bis-O-(1-methylethylidene)-β-L-erythro-2,3-hexodiulo-2,6-pyranose セキュリティ情報

  • 危険カテゴリコード: 22
  • 危険物標識: Xn

1,2:4,5-Bis-O-(1-methylethylidene)-β-L-erythro-2,3-hexodiulo-2,6-pyranose 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Biosynth
MD58354-2 g
1,2:4,5-Di-O-isopropylidene-b-L-erythro-2,3-hexodiulo-2,6-pyranose
198965-05-8
2g
$2,772.00 2023-01-03
TRC
B583540-10mg
1,2:4,5-Bis-O-(1-methylethylidene)-β-L-erythro-2,3-hexodiulo-2,6-pyranose
198965-05-8
10mg
$ 253.00 2023-04-18
TRC
B583540-500mg
1,2:4,5-Bis-O-(1-methylethylidene)-β-L-erythro-2,3-hexodiulo-2,6-pyranose
198965-05-8
500mg
$ 7600.00 2023-09-08
TRC
B583540-100mg
1,2:4,5-Bis-O-(1-methylethylidene)-β-L-erythro-2,3-hexodiulo-2,6-pyranose
198965-05-8
100mg
$ 1918.00 2023-04-18
Biosynth
MD58354-5 g
1,2:4,5-Di-O-isopropylidene-b-L-erythro-2,3-hexodiulo-2,6-pyranose
198965-05-8
5g
$5,000.00 2023-01-03
Biosynth
MD58354-1 g
1,2:4,5-Di-O-isopropylidene-b-L-erythro-2,3-hexodiulo-2,6-pyranose
198965-05-8
1g
$2,079.00 2023-01-03

1,2:4,5-Bis-O-(1-methylethylidene)-β-L-erythro-2,3-hexodiulo-2,6-pyranose 関連文献

1,2:4,5-Bis-O-(1-methylethylidene)-β-L-erythro-2,3-hexodiulo-2,6-pyranoseに関する追加情報

Introduction to 1,2:4,5-Bis-O-(1-methylethylidene)-β-L-erythro-2,3-hexodiulo-2,6-pyranose (CAS No. 198965-05-8)

1,2:4,5-Bis-O-(1-methylethylidene)-β-L-erythro-2,3-hexodiulo-2,6-pyranose is a structurally complex carbohydrate derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, identified by its CAS number 198965-05-8, represents an advanced glycosylation end product (AGE) derivative with a unique double-ketone functionality introduced at the 1,2 and 4,5 positions of the hexose core. The presence of (1-methylethylidene) groups enhances its reactivity and makes it a promising candidate for further investigation in drug discovery and biomarker development.

The synthesis of 1,2:4,5-Bis-O-(1-methylethylidene)-β-L-erythro-2,3-hexodiulo-2,6-pyranose involves intricate carbohydrate chemistry techniques, including glycosylation and condensation reactions. The β-L-erythro configuration of the hexose sugar backbone is critical for its biological activity, as it influences the binding affinity to specific enzymes and receptors. Recent advancements in synthetic methodologies have enabled the efficient production of this compound in larger quantities, facilitating its application in both academic research and industrial settings.

One of the most compelling aspects of 1,2:4,5-Bis-O-(1-methylethylidene)-β-L-erythro-2,3-hexodiulo-2,6-pyranose is its potential role in modulating inflammatory pathways. Studies have shown that AGE derivatives can interact with receptor for advanced glycation end-products (RAGE), leading to the activation of nuclear factor kappa B (NF-κB) and subsequent release of pro-inflammatory cytokines. The unique structural features of this compound may offer a selective approach to inhibit RAGE-mediated inflammation without affecting other cellular processes.

In addition to its anti-inflammatory properties, 1,2:4,5-Bis-O-(1-methylethylidene)-β-L-erythro-2,3-hexodiulo-2,6-pyranose has been explored as a precursor for developing novel antimicrobial agents. The double-ketone functionality provides multiple sites for chemical modification, allowing researchers to tailor the compound’s bioactivity against specific pathogens. Preliminary in vitro studies have demonstrated its efficacy against Gram-positive bacteria and fungi, suggesting its potential as an alternative therapeutic option in cases where conventional antibiotics are ineffective.

The structural complexity of 1,2:4,5-Bis-O-(1-methylethylidene)-β-L-erythro-2,3-hexodiulo-2,6-pyranose also makes it an attractive scaffold for designing carbohydrate-based drugs. By leveraging computational chemistry and molecular modeling techniques, researchers can predict how modifications to the sugar core will impact binding interactions with biological targets. This approach has led to the identification of novel analogs with enhanced pharmacokinetic properties and improved therapeutic efficacy.

Recent clinical trials have begun to evaluate the safety and efficacy of derivatives inspired by 1,2:4,5-Bis-O-(1-methylethylidene)-β-L-erythro-2,3-hexodiulo-2,6-pyranose in treating chronic inflammatory diseases such as rheumatoid arthritis and atherosclerosis. The results are promising but still preliminary; however, they highlight the compound’s potential as a lead molecule for future drug development. The ability to modulate inflammatory responses while minimizing side effects remains a key focus of ongoing research.

The future direction of research on 1:2:4bisO(1me)-Hexdiulo-Pyrano(198965058) will likely involve expanding its applications in regenerative medicine and cancer therapy. Preliminary data suggest that this compound can stimulate stem cell proliferation and enhance tissue repair mechanisms. Furthermore, its ability to interfere with tumor microenvironment dynamics makes it a candidate for developing targeted cancer therapies. As synthetic methodologies continue to improve,the accessibility of this compound will further drive innovation across multiple disciplines.

In conclusion, 198965058 represents a structurally fascinating carbohydrate derivative with significant potential in pharmaceutical applications. Its unique chemical properties make it an ideal candidate for developing novel therapeutic agents targeting inflammation、infection、and cancer。As research progresses,the full therapeutic promise of this compound will become increasingly evident,leading to new treatments that improve patient outcomes worldwide.

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